2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

B-Raf kinase inhibition Cancer Structure-Activity Relationship

Procure this specific 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype to probe B-Raf kinase SAR. The N1 4-methoxybenzoyl and C3 thiophene-for-phenyl substitutions create a structurally divergent analog, enabling exploration of chemical space around a validated kinase-binding core. Use for selectivity profiling or as a scaffold decoration in screening libraries to refine QSAR models.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 871307-82-3
Cat. No. B2484202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
CAS871307-82-3
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
InChIInChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)21(25)23-18(16-5-2-3-6-19(16)24)13-17(22-23)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
InChIKeyXBNKTPIKADMMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 871307-82-3): Procurement-Relevant Chemoinformatic Baseline


2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 871307-82-3, molecular formula C21H18N2O3S, molecular weight 378.4 g/mol) is a synthetic, heterocyclic small molecule belonging to the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype [1]. This compound is characterized by a 4,5-dihydro-1H-pyrazole (pyrazoline) core scaffold, featuring a 4-methoxybenzoyl substituent at the N1 position, a thiophen-2-yl group at the C3 position, and an ortho-hydroxyphenyl (phenol) group at the C5 position. The compound is listed in several chemical catalogs, indicating its availability for research procurement, and is structurally related to a class of molecules investigated for kinase inhibition, specifically against mutant B-Raf kinases.

Why Generic Substitution of 2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol Is Not Advisable Without Empirical Validation


Within the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype, small structural modifications at the N1, C3, or C5 positions can lead to substantial, non-linear changes in biological activity [1]. Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that the replacement of a phenyl group with a benzoyl-type substituent at N1, or the introduction of a heterocycle like thiophene at C3, significantly modulates inhibitory potency against targets such as B-Raf kinase [1]. Therefore, compounds within this class cannot be treated as interchangeable. A generic substitution without direct, matched-pair comparative data risks selecting a molecule with drastically different, and likely reduced, potency for a given target. The subsequent sections detail the comparative evidence available for this specific compound and its closest analogs, enabling an evidence-based procurement decision.

Quantitative Differentiation Evidence for 2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol vs. Closest Analogs


Comparison of B-RafV600E Kinase Inhibitory Activity for the Target Chemotype vs. a Thiophene-Absent Analog (Class-Level Inference)

No direct enzymatic or cellular assay data was found for the specific compound 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol. However, a class-level inference can be made from a closely related series. The core scaffold, 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol, has been shown to inhibit B-RafV600E kinase. The most potent compound from that study, C6 (which contains a 4-chlorophenyl group at C3 and a phenyl group at N1), exhibited an IC50 of 0.15 µM against B-RafV600E [1]. In contrast, another related series where the C3-thiophene moiety was absent demonstrated significantly weaker or unreported activity. The presence of the thiophene ring in the target compound is hypothesized to engage in favorable π-π or hydrophobic interactions within the kinase ATP-binding pocket, a feature that may confer superior potency compared to phenyl-only analogs. The lack of direct, quantitative data for CAS 871307-82-3 limits this comparison to a structural inference.

B-Raf kinase inhibition Cancer Structure-Activity Relationship

Evaluation of Antiproliferative Activity in WM266.4 Human Melanoma Cells for the Scaffold vs. a Positive Control (Class-Level Inference)

No antiproliferative data is available for the target compound. The benchmark for the chemotype is set by compound C6 from the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol series, which demonstrated a GI50 of 1.75 µM against the WM266.4 human melanoma cell line, a model driven by the B-RafV600E mutation [1]. This activity was comparable to the approved drug Erlotinib (GI50 = 8.12 µM) and approximately 8-fold less potent than Vemurafenib (GI50 = 0.21 µM), a targeted B-Raf inhibitor [1]. The target compound, with its distinct substitution pattern featuring a 4-methoxybenzoyl group at N1 and a thiophene at C3, lacks any cellular efficacy data. Claims of its antiproliferative potential are purely speculative and cannot be substantiated for procurement.

Antiproliferative activity Melanoma Drug discovery

Comparison of Tolerated Structural Modifications in the B-Raf Kinase Binding Pocket (Supporting Evidence from Docking and QSAR)

Computational studies on the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol series indicate that the N1 substituent occupies a region of the B-Raf active site that tolerates bulky, hydrophobic groups, with a trend that larger groups enhance activity [1]. The target compound features a 4-methoxybenzoyl group, which is larger and more electron-rich than the phenyl group found in the most characterized analogs. While this could theoretically improve binding affinity, no docking score, binding energy, or experimental validation is available to confirm this. The QSAR model developed for the series highlights the importance of the ortho-hydroxyl group on the C5-phenyl ring, which is conserved in the target compound, for hydrogen bonding with the hinge region of the kinase [1]. This supports the rationale for the compound's design but does not provide a direct performance comparison.

Molecular docking 3D QSAR B-Raf kinase

Potential Research Applications for 2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol Based on Structural Analogy


Use as a Negative Control or Structural Tool for B-Raf Kinase SAR Studies

Given the lack of biological characterization, the most defensible immediate application for CAS 871307-82-3 is as a structurally distinct analog in a SAR campaign focused on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol B-Raf inhibitors. It can serve to probe the tolerance of the N1 binding pocket for a 4-methoxybenzoyl substituent, contrasting with the characterized phenyl-substituted analogs [1]. Its activity, once measured, would provide a critical data point to refine QSAR and pharmacophore models.

Lead Diversification for Kinase-Targeted Library Synthesis

The compound represents a specific 'scaffold decoration' that can be included in a diverse screening library aimed at identifying novel kinase inhibitors. Its structural divergence from the known active C6 compound—specifically the thiophene-for-phenyl substitution at C3 and the benzoyl-for-phenyl substitution at N1—makes it a valuable tool for exploring chemical space around a validated kinase-binding core [1]. Procurement is justified for combinatorial chemistry or DNA-encoded library technology programs where structural novelty is prioritized over pre-existing biological validation.

Exploration of Off-Target Kinase or Non-Kinase Profiles

The presence of a thiophene moiety is known to influence the polypharmacology of kinase inhibitors. This compound could be profiled against a broad panel of kinases or other protein targets to assess whether the N1-benzoyl group alters selectivity compared to N1-phenyl analogs. Such selectivity profiling is a standard step in hit-to-lead optimization and provides a legitimate context for procuring an uncharacterized but structurally enabled compound [1].

Quote Request

Request a Quote for 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.